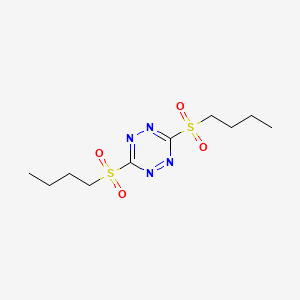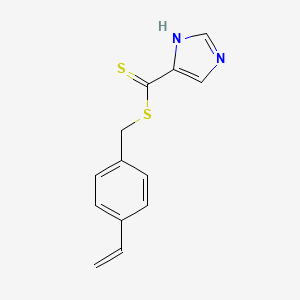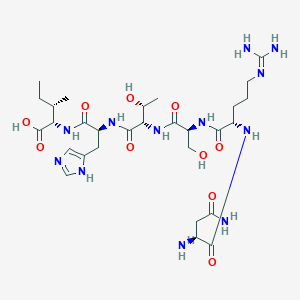
3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine is a synthetic organic compound belonging to the tetrazine family. Tetrazines are known for their unique chemical properties and potential applications in various fields, including materials science, medicinal chemistry, and chemical biology. The presence of butane-1-sulfonyl groups in this compound may impart specific reactivity and stability characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine typically involves the following steps:
Formation of Tetrazine Core: The tetrazine core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under controlled conditions.
Introduction of Butane-1-sulfonyl Groups: The butane-1-sulfonyl groups can be introduced through sulfonylation reactions using butane-1-sulfonyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with new functional groups replacing the sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For labeling and imaging studies due to its unique reactivity.
Medicine: Potential use in drug development or as a diagnostic tool.
Industry: In the production of advanced materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound’s reactivity may be attributed to the presence of the tetrazine core and sulfonyl groups, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Di(phenylsulfonyl)-1,2,4,5-tetrazine: Similar structure with phenylsulfonyl groups instead of butane-1-sulfonyl groups.
3,6-Di(methylsulfonyl)-1,2,4,5-tetrazine: Similar structure with methylsulfonyl groups.
Uniqueness
3,6-Di(butane-1-sulfonyl)-1,2,4,5-tetrazine is unique due to the presence of butane-1-sulfonyl groups, which may impart specific reactivity and stability characteristics compared to other similar compounds. This uniqueness can influence its applications and effectiveness in various fields.
Eigenschaften
CAS-Nummer |
832112-53-5 |
|---|---|
Molekularformel |
C10H18N4O4S2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
3,6-bis(butylsulfonyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H18N4O4S2/c1-3-5-7-19(15,16)9-11-13-10(14-12-9)20(17,18)8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
JALZXHKNUHPBEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)C1=NN=C(N=N1)S(=O)(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)







![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)



